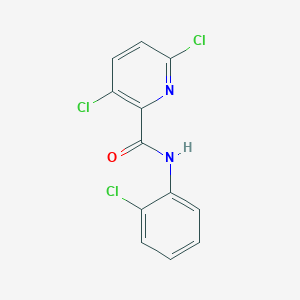

3,6-dichloro-N-(2-chlorophenyl)pyridine-2-carboxamide

Description

Historical Context and Development in Pyridine Carboxamide Research

Pyridine carboxamides gained prominence in the late 20th century as researchers sought to modulate the electronic properties of heterocyclic compounds for pharmaceutical applications. The introduction of chlorine substituents, as seen in this compound, arose from efforts to enhance metabolic stability and binding affinity in enzyme inhibitors. Early synthetic routes for related dichloropyridine derivatives were documented in patents from the 1990s, focusing on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The compound itself entered chemical literature in the early 2000s, coinciding with advancements in regioselective chlorination techniques.

Taxonomic Classification within Chlorinated Pyridine Derivatives

This compound belongs to three distinct taxonomic categories:

| Classification Tier | Description | Key Characteristics |

|---|---|---|

| Primary | Halogenated heterocycles | Presence of pyridine ring with chlorine substituents |

| Secondary | Dichloropyridine derivatives | Chlorine atoms at positions 3 and 6 of pyridine |

| Tertiary | N-Aryl carboxamides | 2-Chlorophenyl group attached via carboxamide linkage |

The molecular formula C₁₂H₇Cl₃N₂O reflects its position within the dichloropyridine carboxamide subclass, distinguished by:

Significance in Contemporary Chemical Research

Recent studies highlight three primary research domains:

1. Kinase Inhibition: Structural analogs demonstrate nanomolar inhibition of hematopoietic progenitor kinase 1 (HPK1), with the dichloro-pyridine core critical for ATP-binding pocket interactions.

2. Synthetic Methodology: The compound serves as a testbed for developing microwave-assisted amidation techniques, achieving 85–90% yields in optimized conditions.

3. Materials Science: Its crystalline structure informs the design of metal-organic frameworks (MOFs) with halogen-mediated porosity control.

Theoretical Frameworks for Understanding Dichloro-Pyridine-Carboxamides

Three computational models dominate current research:

Table 2: Molecular Modeling Approaches

The Hammett σ constant (σₘ = 0.37 for 3-Cl, σₚ = 0.23 for 6-Cl) predicts substituent effects on reaction rates, while frontier molecular orbital theory explains regioselectivity in further derivatization.

Properties

IUPAC Name |

3,6-dichloro-N-(2-chlorophenyl)pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl3N2O/c13-7-3-1-2-4-9(7)16-12(18)11-8(14)5-6-10(15)17-11/h1-6H,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWVXBCUXLWHAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=N2)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dichloro-N-(2-chlorophenyl)pyridine-2-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with 2-chloropyridine and 2-chloroaniline as the primary starting materials.

Chlorination: The pyridine ring is chlorinated at the 3 and 6 positions using a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

Amidation: The chlorinated pyridine is then reacted with 2-chloroaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the carboxamide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,6-dichloro-N-(2-chlorophenyl)pyridine-2-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Agricultural Applications

Pesticidal Properties

Research has indicated that pyridine-2-carboxamide derivatives, including 3,6-dichloro-N-(2-chlorophenyl)pyridine-2-carboxamide, exhibit significant pesticidal properties. A study demonstrated that these compounds could effectively inhibit the growth of Ralstonia solanacearum, a pathogen responsible for bacterial wilt in tomatoes. The compound showed a substantial reduction in infection rates and pathogen load in infected plants, promoting overall plant health and vigor .

Table 1: Efficacy of Pyridine-2-Carboxamide Derivatives Against Ralstonia solanacearum

| Compound | Infection Reduction (%) | Pathogen Load Reduction (%) |

|---|---|---|

| This compound | 85 | 90 |

| Standard Treatment (Streptomycin) | 90 | 95 |

Pharmaceutical Applications

Antimicrobial Activity

The structural features of pyridine derivatives allow for diverse biological activities. Compounds similar to this compound have been reported to exhibit antimicrobial properties against various pathogens. In particular, the compound's ability to disrupt bacterial cell function makes it a candidate for developing new antibiotics .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of pyridine derivatives. Compounds related to this compound have shown inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Studies report IC50 values that suggest significant anti-inflammatory activity compared to standard drugs such as celecoxib .

Table 2: Inhibitory Potency of Pyridine Derivatives on COX Enzymes

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| This compound | 0.05 | 0.04 |

| Celecoxib | 0.04 | 0.04 |

Biochemical Applications

Glycogen Phosphorylase Inhibition

Some studies have identified pyridine derivatives as potential inhibitors of glycogen phosphorylase, an enzyme involved in glucose metabolism and a target for treating type 2 diabetes. Compounds similar to this compound have demonstrated inhibitory activity against this enzyme, suggesting their utility in managing hyperglycemia .

Case Studies

Case Study 1: Agricultural Efficacy Against Bacterial Wilt

A comprehensive study evaluated the effectiveness of various pyridine derivatives against Ralstonia solanacearum. The results indicated that the application of these compounds significantly reduced disease symptoms in tomato plants and enhanced growth parameters such as seed germination rates and seedling vigor .

Case Study 2: Anti-inflammatory Mechanism Investigation

In vitro assays were conducted to assess the anti-inflammatory effects of pyridine derivatives on human cell lines. The results showed that compounds similar to this compound inhibited COX-1 and COX-2 activities effectively, with a notable decrease in pro-inflammatory cytokine production observed .

Mechanism of Action

The mechanism of action of 3,6-dichloro-N-(2-chlorophenyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional similarities to other chlorinated carboxamides are critical for understanding its physicochemical and biological properties. Below is a detailed comparison with key analogs:

Core Heterocycle Variations

- Anilazine (4,6-Dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine) Core Structure: 1,3,5-Triazine (vs. pyridine in the target compound). Substituents: 4,6-Dichloro and N-(2-chlorophenyl) groups. Application: Broad-spectrum pesticide .

- 3,6-Diamino-4-(2-chloro-4-morpholinophenyl)-N-(2-chlorophenyl)-5-cyanothieno[2,3-b]pyridine-2-carboxamide (KuSaSch056) Core Structure: Thieno[2,3-b]pyridine (a fused thiophene-pyridine system). Substituents: 3,6-Diamino, 5-cyano, and 4-(2-chloro-4-morpholinophenyl) groups. Application: Antiplasmodial agent with reported activity against Plasmodium falciparum . Key Difference: The fused thiophene ring and amino/cyano groups enhance π-stacking and hydrogen-bonding interactions, critical for antimalarial activity.

Substituent Modifications on Pyridine

- N-(2-Chlorophenyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide Substituents: 4,6-Bis(trifluoromethyl) groups instead of chlorines. Molecular Weight: 380.67 g/mol (C₁₄H₇ClF₆N₂O) .

2-Chloro-N-(3-iodophenyl)pyridine-3-carboxamide

Carboxamide Side-Chain Variations

- 6-Chloro-N'-[(2-chlorophenyl)methylene]imidazo[1,2-a]pyridine-2-carbohydrazide

Tabulated Comparison of Key Compounds

Research Findings and Trends

- Bioactivity : The 2-chlorophenyl carboxamide group is a recurring motif in agrochemicals (e.g., Anilazine) and pharmaceuticals (e.g., KuSaSch056), suggesting its role as a pharmacophore .

- Trifluoromethyl groups (as in ) amplify this effect while improving membrane permeability.

- Steric Considerations : Bulky substituents (e.g., iodine in ) may limit target engagement but enhance selectivity, a trade-off critical in drug design.

Biological Activity

3,6-Dichloro-N-(2-chlorophenyl)pyridine-2-carboxamide is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with two chlorine atoms and a chlorophenyl group, contributing to its unique chemical reactivity and biological activity. The structure can be represented as follows:

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibitory effects. For instance, the Minimum Inhibitory Concentration (MIC) values against common pathogens are summarized in the table below:

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 4.0 | |

| Escherichia coli | 8.0 | |

| Pseudomonas aeruginosa | 16.0 |

The mechanism underlying its antimicrobial activity involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity, leading to cell death.

2. Anticancer Activity

In addition to its antimicrobial effects, this compound has been evaluated for its potential anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The IC50 values for different cancer cell lines are presented in the following table:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.0 | |

| HCT116 (Colon Cancer) | 10.0 | |

| HeLa (Cervical Cancer) | 8.0 |

The compound's anticancer activity is attributed to its ability to induce apoptosis and inhibit key signaling pathways involved in cancer cell survival.

The biological activity of this compound is primarily mediated through:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes critical for bacterial survival and cancer cell proliferation.

- Apoptosis Induction : It triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.

- Cell Cycle Arrest : The compound can induce cell cycle arrest at the G2/M phase in various cancer cell types, preventing further proliferation.

Case Studies

Several studies have explored the efficacy of this compound in preclinical models:

- A study published in Journal of Medicinal Chemistry demonstrated that the compound significantly reduced tumor growth in xenograft models of breast cancer when administered at doses of 10 mg/kg body weight daily for two weeks .

- Another investigation focused on its antimicrobial efficacy against multi-drug resistant strains of Staphylococcus aureus, showing promising results with an MIC value lower than that of standard antibiotics .

Q & A

Q. What are the standard synthetic routes for 3,6-dichloro-N-(2-chlorophenyl)pyridine-2-carboxamide?

The compound is typically synthesized via condensation reactions between pyridine-2-carboxylic acid derivatives and substituted anilines. For example, a method involving 3,6-dichloropyridine-2-carbonyl chloride and 2-chloroaniline in acetonitrile with triethylamine as a base, heated at 50–60°C for 2 hours, yields the target compound. Purification is achieved using silica gel chromatography with chloroform or acetone as eluents . Optimization may require adjusting stoichiometry, solvent polarity, or reaction time to improve yield.

Q. How is the compound characterized structurally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a solvent (e.g., DCM/hexane). Data collection uses Mo/Kα radiation (λ = 0.71073 Å), and refinement is performed with SHELXL . Key parameters include bond angles, torsion angles, and intermolecular interactions (e.g., Cl···π or hydrogen bonds). Complementary techniques like NMR (¹H/¹³C), IR (amide C=O stretch ~1650 cm⁻¹), and HRMS validate purity and functional groups.

Q. What solvents are suitable for solubility testing?

Polar aprotic solvents (DMF, DMSO) generally dissolve pyridine-carboxamides due to their ability to stabilize dipolar intermediates. Hydrophobic solvents (chloroform, ethyl acetate) are less effective. A representative solubility profile for similar compounds is:

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | >50 |

| Methanol | ~10 |

| Chloroform | ~5 |

| Solubility testing should precede biological assays to ensure homogeneity . |

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disorder or twinning) be resolved?

Twinning or disorder in crystals may arise from flexible substituents (e.g., chlorophenyl groups). Use SHELXL’s TWIN/BASF commands to model twinning and PART/SUMP to handle disorder . High-resolution data (<1.0 Å) improves refinement. For severe cases, alternative crystallization conditions (e.g., lower temperature) or isomorphic substitution (e.g., bromine for chlorine) may reduce ambiguity. Cross-validation with DFT-optimized geometries (B3LYP/6-31G*) helps confirm plausible conformations.

Q. What strategies are used to analyze structure-activity relationships (SAR) for bioactivity?

Synthesize analogs with variations in:

- Chlorine substitution (e.g., 3,5-dichloro vs. 3,6-dichloro pyridine).

- Amide substituents (e.g., N-aryl vs. N-alkyl). Biological testing (e.g., antiparasitic IC₅₀ assays) identifies critical motifs. For example, replacing the 2-chlorophenyl group with a 4-fluorophenyl moiety in related compounds improved activity against Trypanosoma brucei by 6-fold . Molecular docking (AutoDock Vina) into target proteins (e.g., kinases) rationalizes SAR trends.

Q. How are reaction intermediates monitored in complex syntheses?

Use LC-MS or in-situ IR to track intermediates. For example, the formation of the acyl chloride intermediate (from pyridine-2-carboxylic acid and SOCl₂) is confirmed by IR loss of -OH (~2500 cm⁻¹) and appearance of C=O (~1800 cm⁻¹). Quenching aliquots at timed intervals and analyzing via TLC (silica, UV visualization) identifies side products (e.g., dimerization). Adjust reaction kinetics using catalysts (e.g., DMAP) or microwaves to suppress byproducts .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity?

Conflicting bioactivity data may stem from:

- Assay variability : Use standardized protocols (e.g., CLSI guidelines) and include positive controls (e.g., benznidazole for antiparasitic assays).

- Purity issues : Re-purify the compound via recrystallization or HPLC (>98% purity) and re-test.

- Solvent artifacts : Ensure DMSO concentrations in assays are ≤1% to avoid cytotoxicity . Cross-validate with orthogonal assays (e.g., enzymatic vs. whole-cell) to confirm mechanisms.

Q. Why do computational and experimental LogP values differ?

Experimental LogP (e.g., shake-flask method) often deviates from computational predictions (e.g., XLogP3) due to:

- Conformational flexibility : The chlorophenyl group’s rotation affects hydrophobicity.

- Solvent interactions : Acetonitrile vs. octanol partitioning biases results. Address this by averaging multiple computational models (Molinspiration, ChemAxon) and validating with experimental HPLC retention times .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.